molecular formula C19H26ClNO B12352580 N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine,monohydrochloride

N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine,monohydrochloride

Cat. No.: B12352580
M. Wt: 319.9 g/mol
InChI Key: MERLWMSKVHYCCR-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine, monohydrochloride is a synthetic organic compound It belongs to the class of substituted amphetamines, which are known for their stimulant effects on the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with methylamine to form N-(2-methoxybenzyl)-N-methylamine.

    Alkylation: The intermediate is then subjected to alkylation with 1-(p-tolyl)propan-2-one under basic conditions to yield the final product.

    Purification: The crude product is purified using recrystallization or chromatography techniques.

    Formation of the monohydrochloride salt: The free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine involves its interaction with molecular targets in the central nervous system. It may act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound’s effects are mediated through binding to specific receptors and modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: A well-known stimulant with a similar core structure.

    Methamphetamine: Another stimulant with a similar mechanism of action but different pharmacokinetic properties.

    Phenethylamine: A basic structure shared by many psychoactive compounds.

Uniqueness

N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine is unique due to the presence of the 2-methoxybenzyl and p-tolyl groups, which may confer distinct pharmacological properties compared to other similar compounds.

Conclusion

N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine, monohydrochloride is a compound of significant interest in scientific research Its unique chemical structure and potential applications in various fields make it a valuable subject of study

Biological Activity

N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine, monohydrochloride, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine, monohydrochloride is C19H26ClNOC_{19}H_{26}ClNO, with a molecular weight of 319.9 g/mol. The structural representation includes a methoxybenzyl group and a p-tolyl group attached to a propan-2-amine backbone. Its molecular structure can be represented as follows:

Smiles COc1ccccc1CN(C)C(C)Cc1ccc(C)cc1.Cl\text{Smiles }COc1ccccc1CN(C)C(C)Cc1ccc(C)cc1.Cl

N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine exhibits activity primarily through its interaction with neurotransmitter systems in the brain. It is hypothesized to act as a monoamine releaser , affecting dopamine and serotonin pathways, similar to other compounds in the amphetamine class. This mechanism could lead to increased levels of these neurotransmitters, contributing to its psychoactive effects.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Stimulant Activity : Similar to amphetamines, it may enhance alertness and energy levels.
  • Mood Enhancement : Potential antidepressant effects through serotonin modulation.
  • Appetite Suppression : As observed in related compounds, it may influence appetite regulation.

Case Studies and Experimental Data

  • Stimulant Properties : A study conducted on analogs of this compound showed significant stimulant effects in animal models, indicating potential for use in treating attention deficit disorders or narcolepsy .
  • Serotonergic Activity : Research has demonstrated that compounds with similar structures can increase serotonin levels in the synaptic cleft, suggesting N-(2-methoxybenzyl)-N-methyl-1-(p-tolyl)propan-2-amine may also exhibit this property .
  • Toxicological Studies : Toxicological assessments indicate that while the compound shows promising biological activity, it also presents risks of dependency and adverse effects typical of stimulant drugs .

Comparative Analysis with Related Compounds

Compound NameStructurePrimary ActivityNotes
N-MethylamphetamineC10H15NC_{10}H_{15}NStimulantWell-studied; high potential for abuse
4-MethylamphetamineC10H15NC_{10}H_{15}NStimulantSimilar effects; legal status varies
N,N-DimethyltryptamineC12H16N2C_{12}H_{16}N_2PsychedelicDifferent mechanism; serotonergic

Properties

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-15-9-11-17(12-10-15)13-16(2)20(3)14-18-7-5-6-8-19(18)21-4;/h5-12,16H,13-14H2,1-4H3;1H

InChI Key

MERLWMSKVHYCCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)N(C)CC2=CC=CC=C2OC.Cl

Origin of Product

United States

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